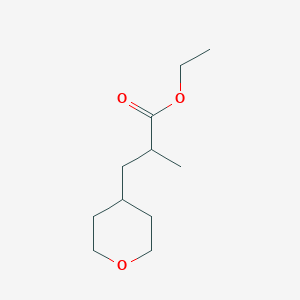
Ethyl 2-methyl-3-(oxan-4-yl)propanoate
Descripción general
Descripción
Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
In terms of pharmacokinetics, esters are usually rapidly hydrolyzed in the body into their corresponding alcohols and acids, which can then be further metabolized or excreted . The rate of this hydrolysis can be influenced by various factors, including the structure of the ester itself and the presence of esterase enzymes, which can vary between individuals and species .
The action environment, or the conditions under which the ester is administered, can also impact its stability and efficacy. Factors such as temperature, pH, and the presence of other compounds can influence the rate of ester hydrolysis .
Actividad Biológica
Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various therapeutic areas. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound features a distinctive structure characterized by an ethyl ester group, a methyl substituent, and a tetrahydropyran ring. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. Additionally, it may interact with cellular receptors and influence signaling pathways, thereby affecting various biological processes.
Enzyme Interactions
The carboxylic acid group in related compounds has been shown to form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The tetrahydropyran ring may interact with hydrophobic pockets within proteins, further influencing their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar in structure have been evaluated for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some research has pointed towards the anti-inflammatory potential of compounds containing similar functional groups. These compounds may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
- Neuroprotective Properties : There is emerging evidence that certain derivatives may possess neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .
Research Findings and Case Studies
Several studies have investigated the biological activities associated with this compound or its analogs:
Propiedades
IUPAC Name |
ethyl 2-methyl-3-(oxan-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSBWIZPUJXIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















